Gomisin K2, (+)-
Overview
Description
Gomisin K2, (+)- is a lignan compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gomisin K2, (+)- typically involves the extraction of lignans from Schisandra chinensis. The process includes solvent extraction followed by chromatographic separation techniques to isolate the desired compound .
Industrial Production Methods: Industrial production of Gomisin K2, (+)- involves large-scale extraction from Schisandra chinensis fruits. The process is optimized to ensure high yield and purity, often employing advanced chromatographic methods and solvent systems .
Chemical Reactions Analysis
Types of Reactions: Gomisin K2, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a nucleophile.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gomisin K2, (+)-, each with distinct pharmacological properties .
Scientific Research Applications
Gomisin K2, (+)- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating liver diseases, inflammation, and oxidative stress.
Industry: Utilized in the development of dietary supplements and herbal medicines .
Mechanism of Action
The mechanism of action of Gomisin K2, (+)- involves its interaction with various molecular targets and pathways:
Molecular Targets: Includes enzymes such as cytochrome P450, which are involved in drug metabolism.
Pathways: Modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
- Gomisin A
- Gomisin N
- Schisantherin A
- Schicantherin B
- Angeloylgomisin Q
- Rubrildilactione
Comparison: Gomisin K2, (+)- is unique due to its specific molecular structure and the distinct pharmacological profile it exhibits. While similar compounds like Gomisin A and Gomisin N also possess anti-inflammatory and antioxidant properties, Gomisin K2, (+)- has shown a broader range of biological activities, making it a valuable compound for further research and therapeutic applications .
Properties
IUPAC Name |
3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUCQCVTDMJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318482 | |
Record name | Gomisin K1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-20-8 | |
Record name | Gomisin K1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75629-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gomisin K1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant sources are known to contain Gomisin K2?
A1: Gomisin K2 has been isolated from Schisandra pubescens [] and Schizandra chinensis [].
Q2: What is the molecular formula and structure of Gomisin K2?
A2: While the provided abstracts don't explicitly state the molecular formula of Gomisin K2, they do mention that its structure was elucidated using spectroscopic methods [, ]. To obtain the molecular formula and detailed structural information, it would be necessary to consult the full research articles or relevant chemical databases.
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